2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide
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Overview
Description
2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide is a compound that has garnered interest in the scientific community due to its potential applications in medicinal chemistry. This compound is a derivative of the spirocyclic scaffold, which is known for its unique structural properties and biological activities.
Mechanism of Action
Target of Action
The primary target of the compound 2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide is the receptor-interacting protein kinase 1 (RIPK1) and TYK2/JAK1 . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death that has been implicated in various inflammatory diseases . TYK2/JAK1 are key players in the JAK-STAT signaling pathway, which is involved in immune response regulation .
Mode of Action
This compound inhibits the kinase activity of RIPK1, thereby blocking the activation of the necroptosis pathway . It also shows inhibitory activity against TYK2/JAK1 kinases, thus affecting the JAK-STAT signaling pathway .
Biochemical Pathways
By inhibiting RIPK1 and TYK2/JAK1, this compound affects the necroptosis pathway and the JAK-STAT signaling pathway respectively . The downstream effects include the regulation of cell death and immune responses.
Pharmacokinetics
The ADME properties of 2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4One of the derivatives of this compound demonstrated excellent metabolic stability
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of necroptosis in U937 cells, a model for necroptosis . It also regulates the expression of related TYK2/JAK1-regulated genes, as well as the formation of Th1, Th2, and Th17 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions to form the spirocyclic structure. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The conditions for these reactions vary depending on the desired transformation but often include controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic derivatives such as:
- 2,8-Diazaspiro[4.5]decan-1-one derivatives
- 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene derivatives
Uniqueness
What sets 2-(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide apart is its specific structural features and functional groups, which confer unique biological activities and chemical reactivity. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]decan-3-yl)-N-(3-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c1-23-12-4-2-3-11(9-12)17-13(20)10-19-14(21)16(18-15(19)22)5-7-24-8-6-16/h2-4,9H,5-8,10H2,1H3,(H,17,20)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWKPVKCQOPJDDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C(=O)C3(CCOCC3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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